![molecular formula C16H24OSi B1526651 Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]- CAS No. 1294504-65-6](/img/structure/B1526651.png)
Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-
Übersicht
Beschreibung
Benzene, [[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-, or BDB, is a chemical compound that is widely used in the laboratory and in industry. It is a colorless, volatile liquid with a sweet odor and is a component of many organic compounds. BDB is a highly reactive compound and its reactions are important for a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
UV and IR Absorption Cross Sections
Benzene derivatives, including those with trimethylsilyl groups, have been studied for their absorption cross sections in the ultraviolet (UV) and infrared (IR) regions. These studies are crucial for understanding atmospheric chemistry and the environmental impact of volatile organic compounds. The absorption cross sections help in the evaluation of Differential Optical Absorption Spectroscopy (DOAS) spectra for atmospheric measurements and laboratory studies on atmospheric chemistry (Etzkorn et al., 1999).
Radical Cation Formation
Research into the formation of dimer and trimer radical cations of benzene and its derivatives through gamma-irradiation in low-temperature matrices has provided insights into their electronic structures and reactivities. Such studies contribute to our understanding of the fundamental properties of aromatic compounds in various states, offering potential applications in materials science and organic chemistry (Okamoto et al., 2006).
Organometallic Synthesis
The synthesis and characterization of organometallic compounds involving benzene derivatives have been explored, showcasing applications in the development of new materials and catalysts. For instance, the selective route to 1,5-dihydropolyalkylated s-indacenes demonstrates the versatility of benzene derivatives in organometallic chemistry, offering pathways to novel compounds with potential applications in electronic materials and catalysis (Dahrouch et al., 2001).
Genotoxicity Assessment
The genotoxic effects of benzene and related compounds have been evaluated using the comet assay on human lymphocytes. Such studies are vital for assessing the potential health risks associated with exposure to these compounds, contributing to environmental health and safety regulations (Chen et al., 2008).
Room Temperature Observations of p-Xylylenes
Investigations into the room temperature stability and reactivity of p-xylylenes derived from benzene demonstrate the potential for these intermediates in synthetic organic chemistry. Understanding their behavior opens up new routes for the synthesis of polymers and other complex organic molecules (Trahanovsky et al., 2006).
Eigenschaften
IUPAC Name |
(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24OSi/c1-16(2,11-12-18(3,4)5)14-17-13-15-9-7-6-8-10-15/h6-10H,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGJHUBBWNPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



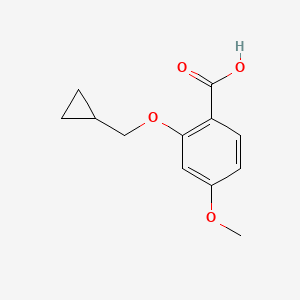
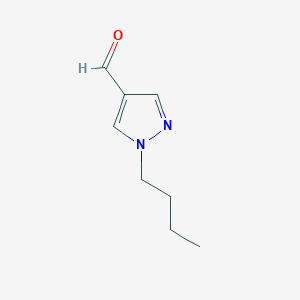
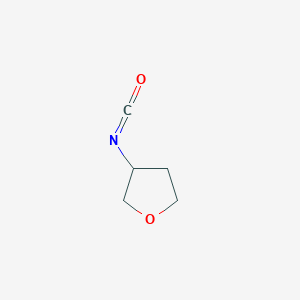
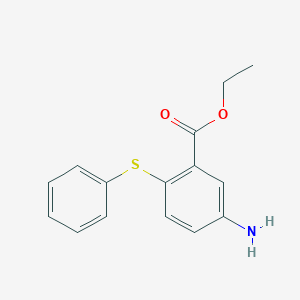
![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)

![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)
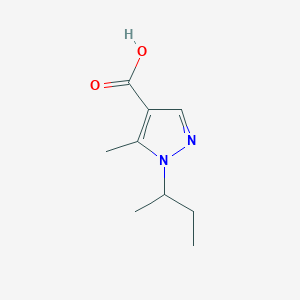
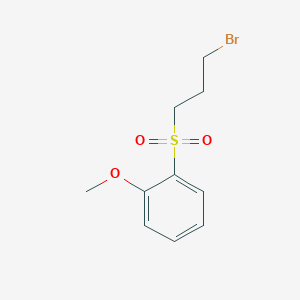
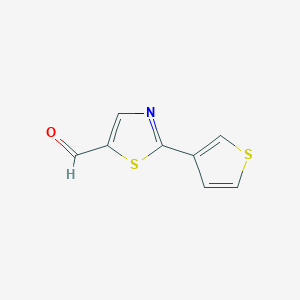
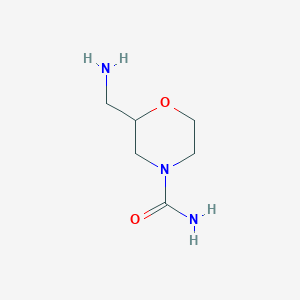


![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)